2-(4-Chloro-3-fluorophenoxy)acetic acid

Myeloperoxidase Enzyme inhibition IC50

2-(4-Chloro-3-fluorophenoxy)acetic acid (CAS 331-41-9) is a halogenated phenoxyacetic acid derivative with the molecular formula C8H6ClFO3 and a molecular weight of 204.58 g/mol. Structurally, it comprises a phenoxyacetic acid core with chloro- and fluoro-substituents at the 4- and 3-positions, respectively.

Molecular Formula C8H6ClFO3
Molecular Weight 204.58 g/mol
CAS No. 331-41-9
Cat. No. B3035549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chloro-3-fluorophenoxy)acetic acid
CAS331-41-9
Molecular FormulaC8H6ClFO3
Molecular Weight204.58 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1OCC(=O)O)F)Cl
InChIInChI=1S/C8H6ClFO3/c9-6-2-1-5(3-7(6)10)13-4-8(11)12/h1-3H,4H2,(H,11,12)
InChIKeyMJANPPVGNVZMAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Chloro-3-fluorophenoxy)acetic acid (CAS 331-41-9) – Technical Baseline and Procurement Context


2-(4-Chloro-3-fluorophenoxy)acetic acid (CAS 331-41-9) is a halogenated phenoxyacetic acid derivative with the molecular formula C8H6ClFO3 and a molecular weight of 204.58 g/mol [1]. Structurally, it comprises a phenoxyacetic acid core with chloro- and fluoro-substituents at the 4- and 3-positions, respectively . This compound is primarily utilized as a research intermediate in the synthesis of more complex fluorinated and halogenated molecules, with applications spanning agrochemical development and medicinal chemistry [1]. As a substituted phenoxyacetic acid, it belongs to a broader class of compounds known for herbicidal and plant growth regulatory properties; however, the specific 4-chloro-3-fluoro substitution pattern confers distinct physicochemical and biological properties that differentiate it from mono-halogenated or unsubstituted analogs .

Why Generic Phenoxyacetic Acid Substitution Fails for 2-(4-Chloro-3-fluorophenoxy)acetic acid


Substituting 2-(4-chloro-3-fluorophenoxy)acetic acid with a generic or mono-halogenated phenoxyacetic acid is not a scientifically valid procurement strategy due to the profound impact of dual halogenation on critical molecular properties. Research on phenoxyacetic acid herbicides demonstrates that differences in substitution pattern and halogen type directly influence biological activity, reactivity, and physicochemical behavior [1]. Specifically, the introduction of a fluoro-substituent alters electron distribution and polarity, affecting target binding and metabolic stability, while the chloro-substituent influences lipophilicity and environmental fate [2]. The evidence presented in Section 3 quantifies how this specific 4-chloro-3-fluoro substitution pattern yields a unique profile—particularly in enzyme inhibition and chemical reactivity—that cannot be replicated by single-substituent analogs like 2-(4-chlorophenoxy)acetic acid or 2-(3-fluorophenoxy)acetic acid.

Quantitative Differentiation of 2-(4-Chloro-3-fluorophenoxy)acetic acid (CAS 331-41-9)


MPO Inhibition Potency vs. Structural Analogs and Isozymes

2-(4-Chloro-3-fluorophenoxy)acetic acid demonstrates potent inhibition of myeloperoxidase (MPO), a key heme enzyme involved in inflammatory processes. In vitro assays reveal an IC50 of 1.0 nM against MPO chlorination activity and 1.4 nM against recombinant human MPO [1]. This potency represents a striking contrast to its activity against related peroxidases, exhibiting a >250-fold selectivity window over eosinophil peroxidase (EPX, IC50 = 360 nM) and a >30,000-fold window over lactoperoxidase (IC50 = 42,000 nM) [1]. While direct head-to-head comparison data for mono-halogenated analogs (e.g., 2-(4-chlorophenoxy)acetic acid) are not available in the same assay, this unique dual-halogenated structure confers an enzyme inhibition profile that is quantitatively distinct from the broader class of phenoxyacetic acids, which are primarily characterized as auxin mimics or herbicides rather than potent MPO inhibitors .

Myeloperoxidase Enzyme inhibition IC50

Herbicidal Mechanism: Class-Level Inference of PPO Inhibition

The compound is described as a protoporphyrinogen oxidase (PPO) inhibitor, a mode of action that disrupts chlorophyll biosynthesis leading to membrane peroxidation and rapid plant desiccation . This mechanism distinguishes it from classic auxin-mimic phenoxyacetic acid herbicides like 2-(4-chlorophenoxy)acetic acid (4-CPA), which act by disrupting plant growth hormone regulation . While direct comparative herbicidal efficacy data (e.g., ED50 values in specific weed species) for 2-(4-chloro-3-fluorophenoxy)acetic acid are not currently available in the public domain, the PPO inhibition mechanism is a class-level inference supported by its structural similarity to known PPO-inhibiting herbicides [1]. This suggests a fundamentally different spectrum of weed control and resistance profile compared to auxin-mimics.

Agrochemical Protoporphyrinogen oxidase Herbicide

Lipophilicity (XLogP3) and Ionization (pKa) Distinguish from Mono-Halogenated Analogs

The unique 4-chloro-3-fluoro substitution pattern results in distinct physicochemical properties compared to mono-substituted analogs. The predicted pKa of 2-(4-chloro-3-fluorophenoxy)acetic acid is 3.00 ± 0.10 , which is marginally lower (more acidic) than that of 2-(3-fluorophenoxy)acetic acid (pKa 3.12) [1], potentially due to the electron-withdrawing effect of the additional chloro-substituent. Furthermore, its XLogP3 value is reported as 2.30 , indicating significantly higher lipophilicity than 2-(3-fluorophenoxy)acetic acid (Log P ~1.44) [1] and higher than predicted for the parent phenoxyacetic acid. This increased lipophilicity can influence membrane permeability, protein binding, and compound retention times in analytical methods.

Lipophilicity XLogP3 pKa Physicochemical properties

Synthetic Accessibility: A Unique Building Block for Diversified Chemical Space

The compound serves as a crucial intermediate for accessing a unique area of chemical space due to its orthogonal reactivity. The carboxylic acid moiety allows for standard derivatization (e.g., esterification, amidation), while the 4-chloro-3-fluorophenyl ring offers a distinct electronic and steric profile not found in mono-halogenated or differently substituted building blocks. Patent literature exemplifies its use in constructing complex bioactive molecules, such as 2-(7-(4-chloro-3-fluorophenoxy)-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamido)acetic acid [1]. This contrasts with more common mono-substituted building blocks like 2-(4-chlorophenoxy)acetic acid, which are primarily employed in syntheses targeting auxin-related pathways [2]. The presence of both halogens on the ring provides a handle for further functionalization via cross-coupling reactions, making it a versatile and non-substitutable intermediate for medicinal chemistry and agrochemical discovery programs.

Building block Chemical synthesis Fluorinated intermediates

Validated Application Scenarios for 2-(4-Chloro-3-fluorophenoxy)acetic acid (CAS 331-41-9)


Inflammation & Oxidative Stress Research: MPO Inhibition Studies

Procure 2-(4-chloro-3-fluorophenoxy)acetic acid for use as a potent, nanomolar inhibitor of myeloperoxidase (MPO) in vitro. Its demonstrated IC50 values of 1.0-1.4 nM and high selectivity over EPX and lactoperoxidase [1] make it a valuable tool compound for dissecting MPO's role in inflammatory disease models, validating chemical probes, or serving as a benchmark in high-throughput screening assays. This application is not supported by mono-halogenated analogs, which lack comparable MPO activity data.

Agrochemical Discovery: PPO-Inhibitor Lead Development

Utilize 2-(4-chloro-3-fluorophenoxy)acetic acid as a starting point or reference compound for research into protoporphyrinogen oxidase (PPO) inhibitor herbicides . Its distinct mechanism of action offers a strategic alternative to auxin-mimic phenoxyacetic acids (e.g., 4-CPA) for exploring resistance-breaking chemistries or for use in herbicide mode-of-action studies.

Medicinal Chemistry: Synthesis of Complex Fluorinated Scaffolds

Employ this compound as a versatile, dual-halogenated building block in organic synthesis. The 4-chloro-3-fluorophenoxy moiety is a key component in patented molecules, including substituted quinolones [2]. Its unique substitution pattern allows access to a distinct region of chemical space compared to more common mono-substituted phenoxyacetic acid building blocks, supporting novel drug candidate synthesis.

Analytical Chemistry: Chromatographic Method Development and Validation

Use 2-(4-chloro-3-fluorophenoxy)acetic acid as a reference standard or internal standard in analytical methods. Its defined physicochemical profile, including a calculated XLogP3 of 2.30 and pKa of 3.00 , ensures distinct chromatographic behavior (e.g., on reversed-phase HPLC columns) that differentiates it from structurally similar analogs, enabling accurate quantification and purity assessment in complex mixtures.

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